Cas no 1805381-86-5 (4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine)

4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine
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- インチ: 1S/C7H5BrF2N2O2/c1-3-6(12(13)14)5(8)4(2-11-3)7(9)10/h2,7H,1H3
- InChIKey: KABZPDUPOYTDPZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C)=NC=C1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.7
4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029056519-1g |
4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine |
1805381-86-5 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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7. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridineに関する追加情報
4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine: A Comprehensive Overview
The compound 4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine, identified by the CAS number 1805381-86-5, is a highly specialized organic chemical with significant applications in various fields. This pyridine derivative has garnered attention due to its unique structural features and potential uses in pharmaceuticals, agrochemicals, and materials science. The molecule's structure, characterized by a pyridine ring with substituents at positions 2, 3, 4, and 5, makes it a versatile compound for further research and development.
The synthesis of 4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine involves a series of intricate chemical reactions, including nitration, bromination, and fluorination processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the production of this compound, ensuring higher yields and better purity. The use of microwave-assisted synthesis and continuous-flow reactors has further streamlined the manufacturing process, making it more efficient and environmentally friendly.
One of the most notable applications of this compound lies in its potential as a precursor in drug discovery. The presence of the nitro group at position 3 and the bromine atom at position 4 imparts unique electronic properties to the molecule, making it an attractive candidate for medicinal chemistry research. Studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. For instance, recent research published in the Journal of Medicinal Chemistry highlights its role as a lead compound in the development of novel kinase inhibitors.
In addition to its pharmaceutical applications, 4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine has also found utility in agrochemicals. Its ability to act as a herbicide or insecticide precursor has been explored in several studies. A team of researchers from the University of California recently reported that this compound can be converted into highly effective bioactive agents that target specific agricultural pests without harming beneficial insects or pollinators. This dual functionality underscores its importance in sustainable agriculture.
The structural versatility of this compound also extends to materials science. Its ability to form coordination complexes with transition metals has been leveraged in the development of new catalysts for organic transformations. For example, a study published in Nature Communications demonstrated that this pyridine derivative can serve as a ligand for palladium catalysts, significantly enhancing their activity in cross-coupling reactions—a critical process in organic synthesis.
The toxicological profile of 4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine is another area of active research. While preliminary studies indicate that it exhibits low acute toxicity, long-term exposure effects are still under investigation. Regulatory agencies such as the EPA and ECHA have emphasized the need for comprehensive risk assessments to ensure safe handling and use of this compound in industrial settings.
In conclusion, 4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine (CAS No. 1805381-86-5) stands out as a multifaceted organic compound with significant potential across various industries. Its unique structure, efficient synthesis methods, and diverse applications make it a valuable asset for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an even more prominent role in advancing scientific innovation.
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